4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide
Overview
Description
4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide is a sulfur-containing heterocyclic organic compound. It has gained considerable attention due to its unique physical and chemical properties. The compound is characterized by a thiomorpholine ring with a hydroxypropyl group and two oxygen atoms attached to the sulfur atom, forming a dioxide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiomorpholine acts as a nucleophile, attacking the carbon atom of the 3-chloropropanol, leading to the formation of the hydroxypropyl group on the thiomorpholine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide involves its interaction with various molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with enzymes and receptors. The dioxide group can participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate various biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: Lacks the hydroxypropyl and dioxide groups.
4-(3-Hydroxypropyl)morpholine: Contains an oxygen atom instead of sulfur.
4-(3-Hydroxypropyl)piperidine: Contains a nitrogen atom instead of sulfur.
Uniqueness
4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both the hydroxypropyl group and the dioxide group on the thiomorpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c9-5-1-2-8-3-6-12(10,11)7-4-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJSFWFPXNWBLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465751 | |
Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205194-33-8 | |
Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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